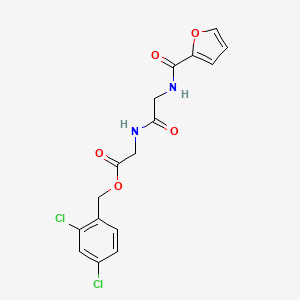![molecular formula C16H10ClN3O2S2 B4731468 N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4731468.png)
N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide
Overview
Description
N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide, also known as COTI-2, is a small molecule drug that has been developed for the treatment of various types of cancer. This drug has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mechanism of Action
N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide works by binding to the mutant p53 protein and inducing a conformational change that restores its normal function. This leads to the activation of downstream pathways that promote cancer cell death. This compound has also been shown to inhibit the expression of certain genes that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in preclinical studies. It has been tested in various cancer cell lines and animal models, and has shown efficacy against several types of cancer, including breast, lung, and ovarian cancer. This compound has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been shown to have good solubility and stability, making it easy to handle in vitro and in vivo. However, this compound has some limitations as well. It has a short half-life, which may limit its efficacy in vivo. It also has poor bioavailability, which may limit its ability to reach target tissues in the body.
Future Directions
There are several future directions for the development of N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide. One direction is to optimize the drug formulation to improve its pharmacokinetic properties and increase its efficacy in vivo. Another direction is to explore the use of this compound in combination with other cancer drugs to enhance its anticancer activity. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for this compound in clinical trials. Overall, this compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer treatment.
Scientific Research Applications
N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the mutant p53 protein, which is found in many types of cancer cells. Mutant p53 is known to promote tumor growth and resistance to chemotherapy, and inhibiting its function can lead to cancer cell death. This compound has also been shown to have a synergistic effect with other cancer drugs, making it a promising candidate for combination therapy.
Properties
IUPAC Name |
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-12-5-3-10(4-6-12)8-13-15(22)20(16(23)24-13)19-14(21)11-2-1-7-18-9-11/h1-9H,(H,19,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQPWNVDEYPGIU-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4731386.png)
![4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4731388.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]-4-ethylpiperazine](/img/structure/B4731395.png)

![({4-[(5-tert-butyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4731422.png)
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4731428.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B4731438.png)
![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methyl-2-thienyl)acrylamide](/img/structure/B4731453.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4731463.png)
![4-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B4731465.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4731481.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B4731489.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4731492.png)
